molecular formula C6H5NO4 B12897829 Methyl 2-formyloxazole-5-carboxylate

Methyl 2-formyloxazole-5-carboxylate

Cat. No.: B12897829
M. Wt: 155.11 g/mol
InChI Key: SSEBEAISDALBKE-UHFFFAOYSA-N
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Description

Methyl 2-formyloxazole-5-carboxylate is an organic compound with the molecular formula C6H5NO4. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyloxazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminomalonate derivatives, the compound can be formed via cyclization with formic acid and subsequent esterification.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and precise temperature control.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyloxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the formyl group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The compound can participate in substitution reactions, where the formyl or ester groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce methyl 2-hydroxymethyl-oxazole-5-carboxylate.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-formyloxazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-formyloxazole-5-carboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromothiazole-5-carboxylate
  • Methyl 2-bromooxazole-5-carboxylate
  • Methyl 2-chlorooxazole-5-carboxylate

Uniqueness

Methyl 2-formyloxazole-5-carboxylate is unique due to its formyl group, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it offers different synthetic possibilities and applications, particularly in the formation of complex molecules and materials.

Properties

Molecular Formula

C6H5NO4

Molecular Weight

155.11 g/mol

IUPAC Name

methyl 2-formyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C6H5NO4/c1-10-6(9)4-2-7-5(3-8)11-4/h2-3H,1H3

InChI Key

SSEBEAISDALBKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(O1)C=O

Origin of Product

United States

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